molecular formula C10H9F4N3S B11733860 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CAS No. 1856033-40-3

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B11733860
CAS No.: 1856033-40-3
M. Wt: 279.26 g/mol
InChI Key: HYYYWPBRSIRWQV-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an amine group. The compound also contains a fluorinated thiophene moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the fluorinated thiophene derivative. One common method involves the direct fluorination of thiophene using molecular fluorine, although this process requires careful control due to the high reactivity of fluorine .

The next step involves the formation of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (5-fluorothiophen-2-yl)methanol
  • N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
  • (5-(fluoromethyl)thiophen-2-yl)methanol

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its combination of a fluorinated thiophene moiety and a trifluoromethyl-substituted pyrazole ring. This structure imparts specific chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .

Properties

CAS No.

1856033-40-3

Molecular Formula

C10H9F4N3S

Molecular Weight

279.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C10H9F4N3S/c1-17-5-7(9(16-17)10(12,13)14)15-4-6-2-3-8(11)18-6/h2-3,5,15H,4H2,1H3

InChI Key

HYYYWPBRSIRWQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NCC2=CC=C(S2)F

Origin of Product

United States

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